molecular formula C16H27ClN2O3 B4410995 [2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

Cat. No.: B4410995
M. Wt: 330.8 g/mol
InChI Key: NQBZCHIKJXKXRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride typically involves the reaction of 4-methylpiperazine with ethylene oxide to form an intermediate, which is then reacted with 2-(2-bromoethoxy)phenylmethanol. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are purified using techniques such as recrystallization and chromatography before the final product is obtained.

Chemical Reactions Analysis

Types of Reactions

[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A similar compound with antihistaminic activity.

    Hydroxyzine: Another related compound used for its sedative and anti-anxiety effects.

Uniqueness

[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

[2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-17-6-8-18(9-7-17)10-11-20-12-13-21-16-5-3-2-4-15(16)14-19;/h2-5,19H,6-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZCHIKJXKXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

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